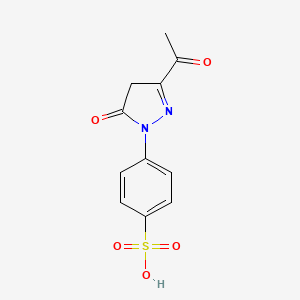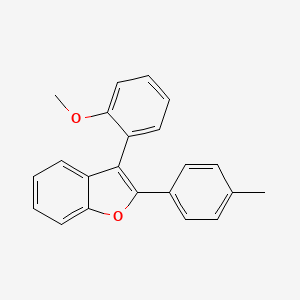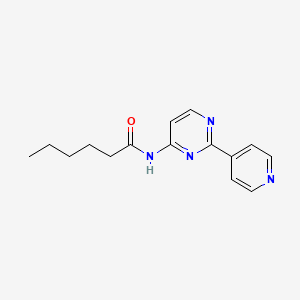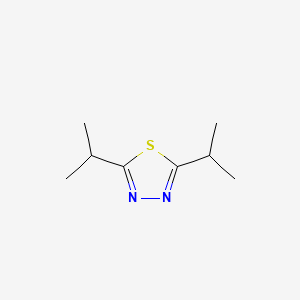
1-Naphthalenesulfonic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenesulfonic acid, methyl ester is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonic acid group and a methyl ester group. This compound is commonly used in various industrial applications, particularly in the synthesis of dyes and pigments .
Métodos De Preparación
The synthesis of 1-naphthalenesulfonic acid, methyl ester typically involves the esterification of 1-naphthalenesulfonic acid with methanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
C10H7SO3H+CH3OH→C11H10O3S+H2O
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Naphthalenesulfonic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene-1,5-disulfonic acid under strong oxidizing conditions.
Reduction: Reduction of the sulfonic acid group can yield 1-naphthalenethiol.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as hydroxyl groups, to form 1-naphthol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like triphenylphosphine, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-Naphthalenesulfonic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Mecanismo De Acción
The mechanism of action of 1-naphthalenesulfonic acid, methyl ester involves its interaction with molecular targets through its sulfonic acid and ester functional groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic and biochemical reactions. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, thereby influencing their chemical properties .
Comparación Con Compuestos Similares
1-Naphthalenesulfonic acid, methyl ester can be compared with other similar compounds, such as:
Naphthalene-2-sulfonic acid: This compound has the sulfonic acid group at the 2-position, making it more stable than the 1-isomer.
1-Naphthalenesulfonic acid: The parent compound without the ester group, which has different solubility and reactivity properties.
1-Naphthalenethiol: A reduced form of this compound, with a thiol group instead of the sulfonic acid group
These comparisons highlight the unique properties of this compound, such as its reactivity and solubility, which make it suitable for specific applications in various fields.
Propiedades
Número CAS |
5138-52-3 |
|---|---|
Fórmula molecular |
C11H10O3S |
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
methyl naphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
Clave InChI |
QUFIXTQDTDCCLJ-UHFFFAOYSA-N |
SMILES canónico |
COS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)



![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)
![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)

![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)




